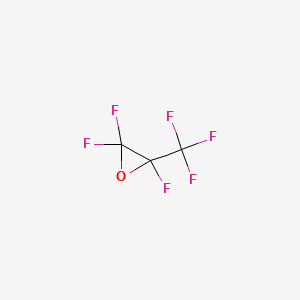

Hexafluoropropylene oxide

Numéro de catalogue B3028632

Poids moléculaire: 166.02 g/mol

Clé InChI: PGFXOWRDDHCDTE-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04400546

Procedure details

A mixture of 228 g of hexafluoropropene epoxide and 72 g of hexafluoropropene, and also 220 g of hydrogen fluoride were filled into a 1 liter capacity stainless steel autoclave without a stirring device and the mixture was heated for 20 hours at 100° C. The reaction product, which consisted of a solution of hexafluoroacetone in hydrogen fluoride, was transferred by exploiting its own vapor pressure to a 2.7 liter capacity nickel autoclave, which already contained 258 g of phenol, and the resulting mixture was heated for 8 hours at 100° C. After the hydrogen fluoride and the hexafluoropropene, which did not take part in the reaction, had been distilled off, 399 g of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane were obtained. This corresponds to a yield of 86.4% of theory.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

86.4%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(F)([C:6](F)(F)F)[O:3][C:2]1(F)F.F[C:12](F)(F)[C:13](F)=[C:14](F)F.[F:20][C:21]([F:29])([F:28])[C:22]([C:24]([F:27])([F:26])[F:25])=O.[C:30]1([OH:36])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>F.[Ni]>[F:20][C:21]([F:29])([F:28])[C:22]([C:33]1[CH:34]=[CH:35][C:30]([OH:36])=[CH:31][CH:32]=1)([C:13]1[CH:14]=[CH:6][C:1]([OH:3])=[CH:2][CH:12]=1)[C:24]([F:27])([F:26])[F:25]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

228 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(O1)(F)F)(C(F)(F)F)F

|

|

Name

|

|

|

Quantity

|

72 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=C(F)F)F)(F)F

|

|

Name

|

|

|

Quantity

|

220 g

|

|

Type

|

solvent

|

|

Smiles

|

F

|

Step Two

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)C(F)(F)F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

258 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=C(F)F)F)(F)F

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

F

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture was heated for 8 hours at 100° C

|

|

Duration

|

8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

had been distilled off

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(C(F)(F)F)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 399 g | |

| YIELD: PERCENTYIELD | 86.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |